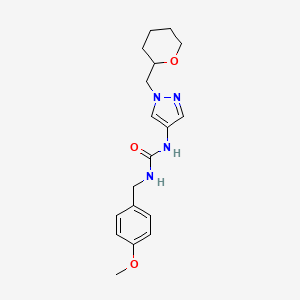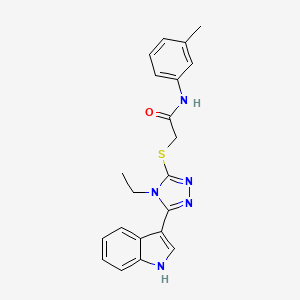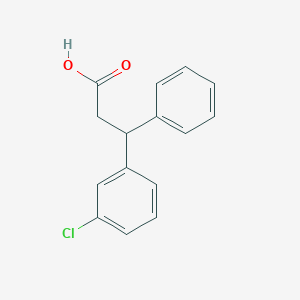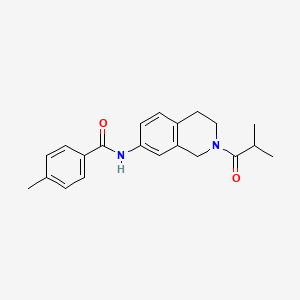![molecular formula C17H15F3N2O B2783709 N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 2097902-30-0](/img/structure/B2783709.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide is the Tyrosine-protein kinase ABL1 . This enzyme plays a key role in regulating cell growth and survival, and its dysregulation is implicated in several types of cancer.
Result of Action
Given its potential inhibitory effect on Tyrosine-protein kinase ABL1, it may result in decreased cell growth and survival, particularly in cancer cells where the enzyme is dysregulated .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide in lab experiments is its potent anti-inflammatory, analgesic, and antipyretic activities. This makes it a useful tool in studying various diseases that involve inflammation, pain, and fever. Moreover, this compound has been found to exhibit minimal toxicity and side effects, making it a safe and reliable tool in lab experiments.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experiments and may require the use of solvents or other methods to increase its solubility.
Future Directions
There are several future directions for the study of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide. One area of research is the development of more potent and selective COX inhibitors based on the structure of this compound. Moreover, this compound has also been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore its therapeutic potential in these areas. Finally, the study of the biochemical and physiological effects of this compound may lead to the discovery of new targets for the treatment of various diseases.
Synthesis Methods
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide involves the reaction of 3-(trifluoromethyl)benzoic acid with 6-cyclopropylpyridin-3-ylmethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield the final product.
Scientific Research Applications
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. Moreover, this compound has also been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O/c18-17(19,20)14-3-1-2-13(8-14)16(23)22-10-11-4-7-15(21-9-11)12-5-6-12/h1-4,7-9,12H,5-6,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJQJKWXRQFVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2783628.png)

![N-(3-methoxypropyl)-5-(4-oxo-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-3-yl)pentanamide](/img/structure/B2783633.png)
![ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2783634.png)

![Methyl 6-methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2783637.png)
![3-Methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2783639.png)

![[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2783642.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2783645.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2783646.png)
